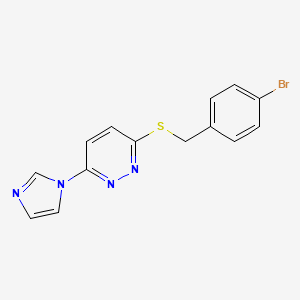

3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

Description

3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a 1H-imidazol-1-yl group at position 6 and a 4-bromobenzylthio moiety at position 2. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a rigid scaffold for functionalization. The imidazole group, a five-membered aromatic ring with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metal coordination properties.

Properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4S/c15-12-3-1-11(2-4-12)9-20-14-6-5-13(17-18-14)19-8-7-16-10-19/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOMQBFUXFIVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)N3C=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction where a pyridazine derivative is reacted with 4-bromobenzylthiol in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Various nucleophiles (amines, thiols), bases (K2CO3, NaH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: De-brominated products

Substitution: Substituted pyridazine derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including those related to pyridazine compounds, exhibit promising anticancer properties. The compound 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can target specific molecular pathways involved in tumor growth and metastasis, making them valuable candidates for cancer therapy .

Antimicrobial Properties

Imidazole and pyridazine derivatives are known for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant pathogens. The thioether moiety in 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine may enhance its interaction with microbial targets, leading to increased potency against infections .

Anti-inflammatory Effects

The compound's imidazole ring is associated with anti-inflammatory properties. Research has identified imidazole derivatives as inhibitors of inflammatory mediators, suggesting that 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine could be explored for treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutic agents. The compound likely interacts with specific enzymes or receptors involved in disease pathways:

- Molecular Targets : The thioether group may facilitate binding to target proteins, influencing their activity.

- Pathways Involved : It may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Structure-Activity Relationship (SAR)

The structure of 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine allows for modifications that can enhance its biological activity:

| Structural Feature | Modification Impact |

|---|---|

| Thioether Group | Increases lipophilicity and target affinity |

| Imidazole Ring | Enhances bioactivity against specific targets |

| Bromobenzyl Substituent | Improves selectivity and reduces toxicity |

This table summarizes how structural modifications can influence the pharmacological profile of the compound.

Cancer Research

A study conducted on imidazole derivatives highlighted their potential as Aurora A kinase inhibitors, which are crucial in cell cycle regulation. The research showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

Antimicrobial Testing

In vitro testing of similar thioether compounds demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. These findings support the potential use of 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can be contextualized by comparing it to related pyridazine and imidazole derivatives. Below is an analysis of key analogues:

Structural Analogues with Pyridazine Cores

Compound A : 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine (C9H7F3N4O)

- Substituents : Position 3 has a 2,2,2-trifluoroethoxy group (electron-withdrawing), while position 6 retains the imidazole moiety.

- Key Differences :

- The trifluoroethoxy group introduces strong electronegativity and metabolic stability compared to the bromobenzylthio group.

- Molecular weight (260.18 g/mol) is significantly lower than the target compound (367.23 g/mol), primarily due to the absence of bromine and the benzyl group.

- The ether linkage (C-O-C) in Compound A may reduce lipophilicity compared to the thioether (C-S-C) in the target compound.

Compound B : Pyridazine derivatives with pyrazole substituents (e.g., 1-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine)

- Substituents : Pyrazole and thiazole groups replace the imidazole and bromobenzylthio moieties.

- Key Differences: Pyrazole’s five-membered ring with two adjacent nitrogens offers distinct electronic properties compared to imidazole.

Functional Analogues with Brominated Substituents

Compound C : 3,3′-(pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide ([PDBMDIm]Br)

- Substituents : A bromide salt with dual imidazolium groups linked by a pentane chain.

- Key Differences :

- The ionic nature of [PDBMDIm]Br contrasts with the neutral thioether in the target compound.

- Bromide serves as a counterion here, whereas bromine in the target compound is part of a covalent benzyl group.

Data Table: Comparative Analysis

*Predicted based on substituent contributions.

Research Findings and Implications

In contrast, Compound A’s trifluoroethoxy group withdraws electron density, altering reactivity . Halogen bonding from bromine may improve target binding affinity compared to non-halogenated analogues .

Metabolic Stability :

- Thioethers are generally more susceptible to oxidative metabolism than ethers, suggesting the target compound may have shorter in vivo half-lives compared to Compound A .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution (e.g., bromobenzyl thiol reacting with chloropyridazine), whereas Compound A could be synthesized via etherification .

Biological Relevance :

- Imidazole-containing pyridazines are often explored as kinase inhibitors or antimicrobial agents. The bromine atom in the target compound could enhance interactions with hydrophobic enzyme pockets .

Biological Activity

3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound known for its potential biological activities. This compound features a pyridazine ring substituted with a 4-bromobenzylthio group and an imidazolyl group, which contribute to its diverse chemical reactivity and biological implications.

Chemical Structure and Properties

The chemical formula for 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is C₁₃H₉BrN₄S, with a molecular weight of approximately 320.2 g/mol. The presence of the bromine atom, thioether group, and imidazole moiety enhances its potential interactions with various biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, primarily through nucleophilic substitution reactions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitating the reaction .

The biological activity of 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, which is crucial for therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds similar to 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine exhibit significant antimicrobial properties. For instance, thiazole derivatives have demonstrated activity against various pathogens, suggesting that the imidazole and thioether groups may enhance antimicrobial efficacy .

Anticancer Properties

Research indicates that compounds containing imidazole and pyridazine rings possess anticancer properties. For example, certain derivatives have been shown to inhibit cancer cell proliferation in vitro by targeting specific pathways involved in tumor growth . The structure-activity relationship (SAR) studies suggest that modifications to the bromobenzyl group can significantly affect the anticancer activity of these compounds.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of compounds similar to 3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Table: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Study : A recent study found that thiazole derivatives showed promising results against Staphylococcus epidermidis, suggesting similar derivatives of pyridazine could exhibit enhanced antimicrobial activity due to structural similarities .

- Anticancer Investigation : A study on imidazole derivatives indicated that modifications to the side chains significantly influenced their cytotoxicity against various cancer cell lines, establishing a link between structure and biological activity .

- Inflammation Model : Research demonstrated that specific modifications in the compound led to a notable decrease in inflammatory markers in animal models, supporting its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.